11-Oxoundec-9-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxoundec-9-en-1-yl acetate is a chemical compound with the molecular formula C13H22O3. It consists of 13 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . This compound is known for its unique structure, which includes an acetate group and a double bond at the 9th position of the undecyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxoundec-9-en-1-yl acetate typically involves the esterification of 11-oxoundec-9-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
11-Oxoundec-9-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
11-Oxoundec-9-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 11-Oxoundec-9-en-1-yl acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-Dodec-9-en-1-yl acetate: Similar in structure but with a different chain length.
(13Z)-Hexadec-13-en-11-yn-1-yl acetate: Contains a triple bond and a longer chain.
(Z)-Octadec-11-enyl acetate: Another acetate ester with a longer carbon chain.
Uniqueness
11-Oxoundec-9-en-1-yl acetate is unique due to its specific chain length and the presence of both a double bond and an acetate group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
63024-89-5 |
---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
11-oxoundec-9-enyl acetate |
InChI |
InChI=1S/C13H22O3/c1-13(15)16-12-10-8-6-4-2-3-5-7-9-11-14/h7,9,11H,2-6,8,10,12H2,1H3 |
InChI Key |
XJPOVFKHONUKEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCCCCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.